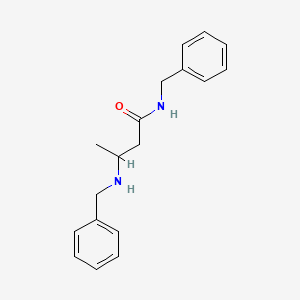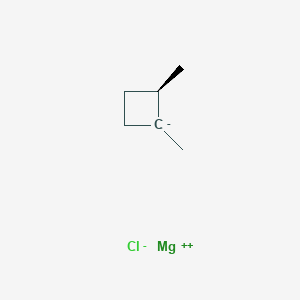
magnesium;(1R)-1,2-dimethylcyclobutane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;(1R)-1,2-dimethylcyclobutane;chloride is a chemical compound that combines magnesium, a vital element in various biological and industrial processes, with (1R)-1,2-dimethylcyclobutane and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;(1R)-1,2-dimethylcyclobutane;chloride typically involves the reaction of magnesium with (1R)-1,2-dimethylcyclobutane in the presence of a chloride source. One common method is the Grignard reaction, where magnesium ribbon reacts with (1R)-1,2-dimethylcyclobutane chloride under anhydrous conditions to form the desired compound .
Industrial Production Methods
Industrial production of magnesium compounds often involves the electrolytic reduction of magnesium chloride. This process can be adapted to produce this compound by incorporating (1R)-1,2-dimethylcyclobutane into the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Magnesium;(1R)-1,2-dimethylcyclobutane;chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and other by-products.
Reduction: Can be reduced to magnesium metal under specific conditions.
Substitution: Reacts with halogens to form corresponding halides.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Involves reducing agents like hydrogen or carbon.
Substitution: Halogens such as chlorine or bromine are used.
Major Products
Oxidation: Produces magnesium oxide.
Reduction: Yields magnesium metal.
Substitution: Forms magnesium halides.
Scientific Research Applications
Magnesium;(1R)-1,2-dimethylcyclobutane;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in biological systems and potential therapeutic effects.
Medicine: Explored for its potential in drug development and treatment of magnesium deficiency.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of magnesium;(1R)-1,2-dimethylcyclobutane;chloride involves its interaction with molecular targets such as enzymes and receptors. Magnesium ions play a crucial role in stabilizing the structure of enzymes and facilitating biochemical reactions. The (1R)-1,2-dimethylcyclobutane moiety may interact with specific receptors or pathways, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Magnesium chloride: Commonly used in industrial applications and as a dietary supplement.
Magnesium sulfate: Used in medicine for its laxative and anticonvulsant properties.
Magnesium oxide: Employed in refractory materials and as an antacid.
Properties
CAS No. |
820222-34-2 |
|---|---|
Molecular Formula |
C6H11ClMg |
Molecular Weight |
142.91 g/mol |
IUPAC Name |
magnesium;(1R)-1,2-dimethylcyclobutane;chloride |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-5-3-4-6(5)2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1 |
InChI Key |
OSTBOFZGJXMTIO-ZJIMSODOSA-M |
Isomeric SMILES |
C[C@@H]1CC[C-]1C.[Mg+2].[Cl-] |
Canonical SMILES |
CC1CC[C-]1C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


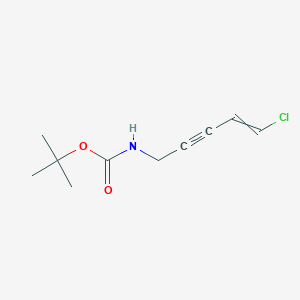

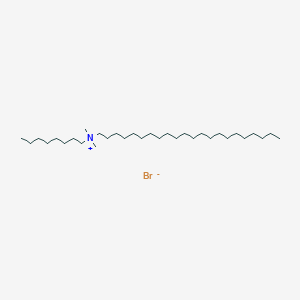
![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
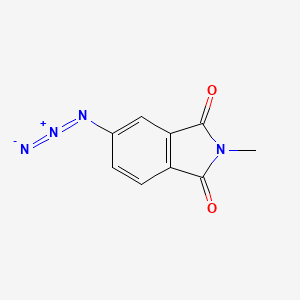
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
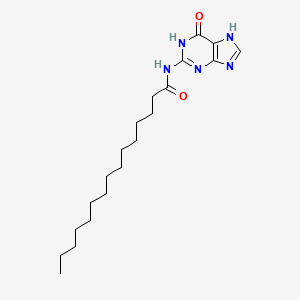
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)
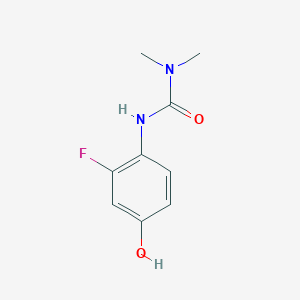
![{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene](/img/structure/B12523442.png)
![2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B12523447.png)
